

Application Notes and Protocols for the Detection of Satratoxin H

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Compound of Interest

Compound Name: Satratoxin H

Cat. No.: B1236176

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Introduction

Satratoxin H is a potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, often found in water-damaged buildings.[1][2] Its presence is a significant concern for indoor air quality and public health due to its high toxicity.[1][2] Accurate and sensitive detection of **Satratoxin H** in environmental and biological samples is crucial for risk assessment and toxicological studies. This document provides detailed application notes and protocols for the detection of **Satratoxin H** using advanced analytical techniques, primarily High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are essential for researchers, scientists, and drug development professionals working on mycotoxin analysis.

Application Note 1: Quantitative Analysis of Satratoxin H by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a definitive and highly sensitive method for the identification and quantification of **Satratoxin H**. [3][4] Its high selectivity allows for the detection of trace levels of the toxin in complex matrices such as indoor air samples, building materials, and biological fluids. [1][5][6] The method relies on chromatographic separation of the analyte followed by its specific detection based on its mass-to-charge ratio. [7]

Key Performance Characteristics

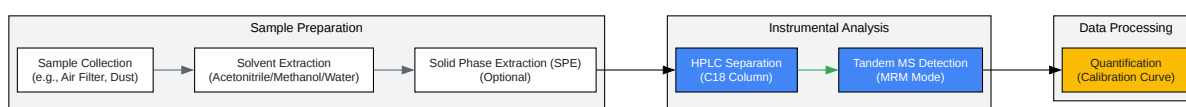
The performance of HPLC-MS/MS for mycotoxin analysis is characterized by its low detection limits and high accuracy. For **Satratoxin H** and the closely related Satratoxin G, concentrations in the low nanogram per cubic meter (ng/m³) range have been successfully quantified in air samples.[1][2]

Parameter	Typical Value	Matrix	Reference
Satratoxin H Concentration	0.43 ng/m ³	Indoor Air	[1][2]
Satratoxin G Concentration	0.25 ng/m ³	Indoor Air	[1][2]
Limit of Quantification (LOQ)	0.25 - 10 ng/mL	Betel Nut Extract	[7]
Limit of Detection (LOD)	5 - 20 ng/mL	Betel Nut Extract	[7]
Recovery	70.1 - 113.9%	Betel Nut	[7]

Note: Data for LOQ, LOD, and Recovery are for a multi-mycotoxin method and serve as an example of typical performance.

Experimental Workflow: HPLC-MS/MS

The general workflow for **Satratoxin H** analysis involves sample collection, extraction, and instrumental analysis.



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Caption: Workflow for **Satratoxin H** detection using HPLC-MS/MS.

Detailed Protocol: HPLC-MS/MS Analysis

This protocol is a representative method for the analysis of **Satratoxin H** in environmental samples.

1. Sample Preparation (Air Filter Sample)

- Carefully remove the air sampling filter from its cassette.
- Place the filter in a clean polypropylene tube.
- Add 10 mL of an extraction solvent (e.g., acetonitrile/methanol/water, 70:10:20, v/v/v).^[7]
- Vortex the mixture for 3 minutes, followed by ultrasonic-assisted extraction for 10 minutes.^[7]
- Centrifuge the tube at 3000 rpm for 15 minutes.^[7]
- Transfer the supernatant to a new tube.
- (Optional Clean-up) For complex matrices, pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interferences.^{[7][8]} Elute the mycotoxins with an appropriate solvent like 95% methanol.^[7]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

2. HPLC-MS/MS Conditions

- HPLC System: Agilent 1290 Infinity II or equivalent.
- Column: Phenomenex Kinetex Polar C18 (2.1 x 100 mm, 2.6 µm) or equivalent.^[7]
- Mobile Phase A: Water with 0.1% formic acid.^[7]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.^[7]

- Flow Rate: 0.3 mL/min.[7]
- Column Temperature: 40°C.[7]
- Injection Volume: 10 µL.[7]
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-7 min: 50-85% B
 - 7-11 min: 100% B
 - 11-15 min: 5% B (re-equilibration)[7]
- Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[7]
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Key MRM Transition for Satratoxins: For detection, monitor the precursor ion $[M+NH_4]^+$ and its characteristic product ions.[1] Specific mass transitions must be determined by infusing a pure standard of **Satratoxin H**.

3. Data Analysis

- Generate a calibration curve using a series of known concentrations of **Satratoxin H** standards.
- Integrate the peak area for the **Satratoxin H** MRM transition in both the standards and the samples.
- Quantify the amount of **Satratoxin H** in the samples by interpolating their peak areas on the calibration curve.

Application Note 2: Screening of Satratoxin H using Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the rapid screening of mycotoxins.[9][10] For small molecules like **Satratoxin H**, a competitive ELISA format is typically employed. This method is cost-effective, suitable for high-throughput screening, and requires less extensive sample clean-up compared to chromatographic methods.[10] An ELISA was successfully developed for Satratoxin G with a detection limit of 100 pg/mL, demonstrating the format's high sensitivity.[11]

Principle of Competitive ELISA

In a competitive ELISA, free toxin in the sample competes with a toxin-enzyme conjugate for a limited number of binding sites on an antibody coated onto a microplate well. A lower signal (less color) indicates a higher concentration of the toxin in the sample, as it has outcompeted the enzyme-labeled toxin for antibody binding.[9]

Parameter	Typical Value	Toxin	Reference
Limit of Detection (LOD)	100 pg/mL	Satratoxin G	[11]
Limit of Detection (LOD)	0.03 ng/mL	Ochratoxin A	[12]
Dynamic Range	0.06 - 0.6 ng/mL	Ochratoxin A	[12]

Note: Data for Ochratoxin A is provided to illustrate the typical performance of modern mycotoxin ELISA kits.

Experimental Workflow: Competitive ELISA

Caption: Principle of competitive ELISA for **Satratoxin H** detection.

Detailed Protocol: Competitive ELISA

This protocol outlines the general steps for performing a competitive ELISA for **Satratoxin H**.

1. Reagent Preparation

- Prepare wash buffer (e.g., PBS with 0.05% Tween-20).
- Prepare blocking buffer (e.g., 1% BSA in PBS).
- Dilute standards, controls, and samples to the appropriate concentration in assay buffer.
- Dilute the **Satratoxin H**-enzyme (e.g., HRP) conjugate as specified by the kit manufacturer.

2. Assay Procedure^{[10][13]}

- Add 100 µL of standards, controls, or prepared samples to the appropriate wells of the antibody-coated microplate.
- Add 100 µL of the diluted **Satratoxin H**-HRP conjugate to each well.
- Incubate the plate at room temperature for 30-60 minutes. Cover the plate to avoid direct light.
- Wash the plate: Aspirate the contents of the wells. Wash the plate 3-5 times with wash buffer, ensuring all liquid is removed after the final wash.
- Add 100 µL of substrate reagent (e.g., TMB) to each well.
- Incubate at room temperature for 10-20 minutes in the dark. A blue color will develop.
- Add 100 µL of stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

3. Data Analysis

- Calculate the average absorbance for each set of standards, controls, and samples.

- Calculate the percentage of binding (%B/B₀) for each standard and sample using the formula: $(\%B/B_0) = (\text{Absorbance of Standard or Sample} / \text{Absorbance of Zero Standard}) * 100$.
- Plot a standard curve of %B/B₀ versus the logarithm of the **Satratoxin H** concentration for the standards.
- Determine the concentration of **Satratoxin H** in the samples by interpolating their %B/B₀ values on the standard curve.

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